N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
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Description
N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.409. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
The synthesis of novel derivatives featuring the 1,3,4-oxadiazole moiety and evaluation for anti-inflammatory activities showcase the potential application of such compounds in the development of new anti-inflammatory agents. For instance, derivatives of N-(3-chloro-4-flurophenyl) with anti-inflammatory activity have been synthesized and evaluated, indicating the role of fluorophenyl groups and oxadiazole rings in mediating biological responses (Sunder & Maleraju, 2013).
Antimicrobial Properties
Compounds with 1,3,4-oxadiazole and fluorophenyl components have been studied for their antimicrobial properties. The synthesis and evaluation of such derivatives have shown significant activity against a broad panel of bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Parikh & Joshi, 2014).
Anticancer Activities
Research on the synthesis and biological evaluation of oxadiazole-bearing compounds for their potential antitubercular and anticancer activities suggests another area of application. These studies involve the creation of derivatives that show promise in inhibiting the growth of cancerous cells, providing a basis for the development of new anticancer agents (Desai et al., 2016; Çavușoğlu et al., 2018).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-12-22-18(24-30-12)17-15-5-3-2-4-10-25(15)20(29)26(19(17)28)11-16(27)23-14-8-6-13(21)7-9-14/h6-9H,2-5,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIDWLUDVAOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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